![molecular formula C21H19N3O B14205885 1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl- CAS No. 827303-87-7](/img/structure/B14205885.png)
1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl- is a complex organic compound that belongs to the class of phthalazinones. This compound is characterized by the presence of a phthalazinone core structure substituted with a 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl] group and a methyl group at the 2-position. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Métodos De Preparación
The synthesis of 1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl- involves multiple steps. One common synthetic route includes the reaction of 2,5-dimethylpyrrole with benzophenone to form 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzophenone. This intermediate is then reduced using boron tribromide to yield 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde . The final step involves the cyclization of this intermediate with phthalic anhydride under acidic conditions to form the desired phthalazinone derivative.
Análisis De Reacciones Químicas
1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl- has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antibacterial and antitubercular properties.
Materials Science: The unique structural features of this compound make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound has been used in molecular docking studies to investigate its binding interactions with various biological targets, providing insights into its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl- involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of dihydrofolate reductase and enoyl ACP reductase enzymes by binding to their active sites. This inhibition disrupts the synthesis of essential biomolecules, leading to the antibacterial and antitubercular effects observed in studies .
Comparación Con Compuestos Similares
1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl- can be compared with other similar compounds, such as:
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazides: These compounds also exhibit antibacterial and antitubercular properties and have been studied for their potential as dual enoyl ACP reductase and DHFR enzyme inhibitors.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzenesulfonamides:
Propiedades
Número CAS |
827303-87-7 |
|---|---|
Fórmula molecular |
C21H19N3O |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methylphthalazin-1-one |
InChI |
InChI=1S/C21H19N3O/c1-14-8-9-15(2)24(14)17-12-10-16(11-13-17)20-18-6-4-5-7-19(18)21(25)23(3)22-20/h4-13H,1-3H3 |
Clave InChI |
NHTQEVVCGZVTQT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1C2=CC=C(C=C2)C3=NN(C(=O)C4=CC=CC=C43)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


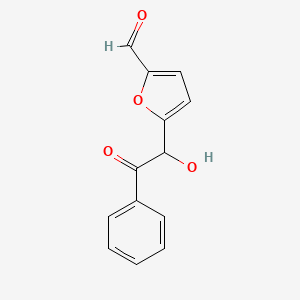

![Aziridine, 2-(bromomethyl)-1-[(2-bromophenyl)methyl]-](/img/structure/B14205808.png)
![1-Ethyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole](/img/structure/B14205822.png)
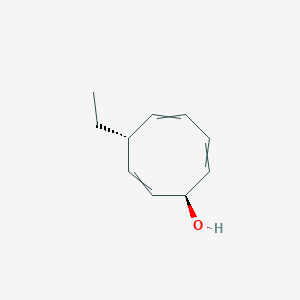
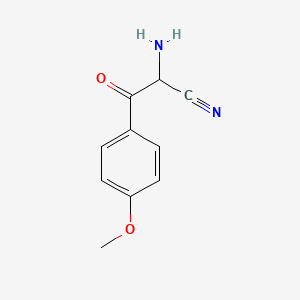
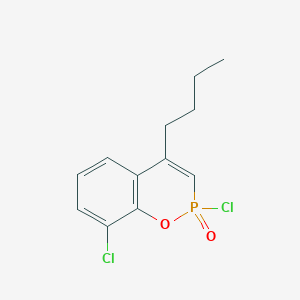
![2-{[4-(Morpholin-2-yl)phenyl]methyl}hydrazine-1-carboxamide](/img/structure/B14205855.png)
![{[(3-Methylhex-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14205871.png)
![1H-Benzimidazol-5-amine, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14205876.png)
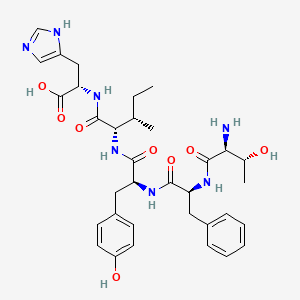


![3-(4-Phenoxyphenyl)-7-(1h-pyrrol-2-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14205909.png)
